molecular formula C21H22FNO2 B3867453 2-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol

2-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]-4-phenyl-3-butyn-2-ol

Cat. No. B3867453
M. Wt: 339.4 g/mol
InChI Key: HZORSQLFFXJAMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Morpholine derivatives, such as the one you mentioned, are often used in the pharmaceutical industry due to their wide range of pharmacological activities . They are part of a larger class of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. One common morpholine derivative is Linezolid, a synthetic antibacterial agent of the oxazolidinone class .


Synthesis Analysis

The synthesis of morpholine derivatives often involves several steps, including the reaction of appropriate starting materials in the presence of a catalyst . For example, the synthesis of Linezolid involves combining a specific azide in a suitable solvent with an acetylating agent and acid .


Molecular Structure Analysis

Morpholine derivatives typically contain a six-membered ring with two heteroatoms, oxygen and nitrogen . The specific structure of the compound you mentioned could not be found, but similar compounds often have complex structures with multiple functional groups.


Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives can vary widely depending on the specific compound and conditions. For example, the nitro derivative of a similar compound was reduced to get an amino compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can vary widely. For example, Linezolid has a molecular weight of 337.35 .

Mechanism of Action

The mechanism of action of morpholine derivatives can vary depending on the specific compound and its intended use. For example, Linezolid works by inhibiting bacterial protein synthesis .

Safety and Hazards

Safety and hazards associated with morpholine derivatives can vary widely depending on the specific compound. For example, certain safety measures should be taken when handling similar compounds, such as avoiding dust formation and contact with skin and eyes .

Future Directions

The future directions in the research and development of morpholine derivatives could involve the synthesis of new compounds with improved properties, the exploration of new synthetic methods, and the investigation of new applications in medicine and other fields .

properties

IUPAC Name

2-(5-fluoro-2-methyl-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO2/c1-16-14-20(23-10-12-25-13-11-23)19(22)15-18(16)21(2,24)9-8-17-6-4-3-5-7-17/h3-7,14-15,24H,10-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZORSQLFFXJAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)(C#CC2=CC=CC=C2)O)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Fluoro-2-methyl-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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